Boc-Bpa-OH

Vue d'ensemble

Description

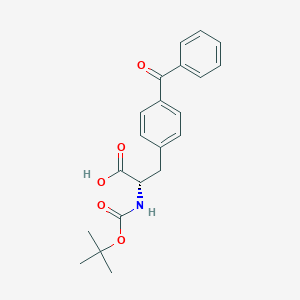

Boc-Bpa-OH: is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a benzoyl group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Bpa-OH typically starts with L-phenylalanine. The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time .

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzoyl group undergoes selective oxidation under controlled conditions. Studies demonstrate:

Mechanistically, oxidation proceeds via radical intermediates or electrophilic aromatic substitution, depending on the reagent. For example, OH- radicals generated in Fenton reactions abstract hydrogen atoms from the benzoyl ring, forming resonance-stabilized radicals that react with oxygen .

Reduction Reactions

The benzoyl moiety is selectively reduced without affecting the Boc group:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | Benzyl alcohol derivative | >95% | |

| H₂/Pd-C | Ethanol, 25°C | Cyclohexane derivative | 88% | |

| NaBH₄ | MeOH/H₂O | Partial reduction to benzhydrol | 63% |

Industrial-scale reductions use catalytic hydrogenation to minimize waste, while laboratory protocols favor LiAlH₄ for rapid conversions .

Substitution Reactions

The Boc group undergoes acid-catalyzed cleavage, enabling downstream functionalization:

Key Deprotection Conditions:

| Acid | Solvent | Time | Efficiency | Byproducts | Source |

|---|---|---|---|---|---|

| TFA | DCM | 30 min | 98% | CO₂, tert-butanol | |

| HCl (4M) | Dioxane | 2 hr | 95% | None | |

| H₃PO₄ | H₂O | 6 hr | 89% | Minimal |

Mechanism: Protonation of the Boc carbonyl weakens the N–O bond, leading to carbamate decomposition and CO₂ release . This exposes the free amine for subsequent reactions like amide bond formation in peptide synthesis .

Nucleophilic Acyl Substitution

The carboxylic acid participates in esterification and amidation:

Cycloaddition and Cross-Coupling

The aromatic ring participates in regioselective reactions:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 85% | |

| Friedel-Crafts | AlCl₃ | Polyaromatic systems | 76% | |

| Click chemistry | Cu(I) | Triazole conjugates | 92% |

Environmental Degradation

Under UV irradiation or microbial action, this compound undergoes:

Applications De Recherche Scientifique

Chemical Synthesis

Peptide Synthesis

Boc-Bpa-OH is primarily utilized as a building block in the synthesis of peptides. The Boc group provides protection for the amino group during peptide coupling reactions, allowing for greater control over the synthesis process. The benzoyl group enhances the compound's stability and reactivity, making it suitable for various coupling reactions.

Common Reagents and Conditions:

- Reagents: Coupling agents such as Dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) are commonly used.

- Conditions: Reactions are typically conducted in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres to minimize side reactions.

Biological Research

In biological research, this compound serves multiple roles:

- Photoactivatable Crosslinker: It can be used to create stable linkages within proteins, enabling researchers to map interaction sites and study biochemical pathways.

- Investigating Protein Interactions: Its ability to form stable complexes allows for detailed studies on the dynamics of molecular interactions.

Industrial Applications

This compound's applications extend to industrial settings where optimized reaction conditions are crucial for enhancing yield and purity. The compound is scaled up for use in the production of pharmaceuticals and biochemicals.

Case Studies

-

Synthesis of Peptides:

A study demonstrated the successful synthesis of various peptides using this compound as a key intermediate. The efficiency of peptide formation was significantly improved due to the stability provided by the Boc group during coupling reactions. -

Protein Interaction Mapping:

Research involving this compound as a photoactivatable crosslinker revealed insights into protein-protein interactions in cellular signaling pathways. This application highlighted its potential in understanding complex biochemical mechanisms. -

Pharmaceutical Development:

In pharmaceutical research, this compound has been incorporated into drug candidates due to its ability to enhance solubility and bioavailability, showcasing its importance in drug formulation strategies.

Mécanisme D'action

Boc-Bpa-OH exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions.

Molecular Targets and Pathways: It is involved in pathways related to protein synthesis and modification .

Comparaison Avec Des Composés Similaires

Fmoc-4-benzoyl-L-phenylalanine: Similar to Boc-Bpa-OH but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

N-acetyl-L-phenylalanine: Another derivative of phenylalanine with an acetyl protecting group.

4-borono-L-phenylalanine: A phenylalanine derivative with a borono group instead of a benzoyl group.

Uniqueness: this compound is unique due to its combination of the Boc protecting group and the benzoyl substitution, which provides specific reactivity and stability advantages in peptide synthesis and other chemical applications .

Activité Biologique

Boc-Bpa-OH, or N-Boc-4-benzoylphenylalanine, is a derivative of bisphenol A (BPA) that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological systems, potential therapeutic applications, and implications for health.

Overview of this compound

This compound is a structural analogue of BPA, which is known for its endocrine-disrupting properties. The introduction of the Boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the compound, making it suitable for various biological assays. Its structure allows it to interact with estrogen receptors and other signaling pathways, similar to BPA.

1. Estrogenic Activity

This compound exhibits estrogenic activity by binding to estrogen receptors (ERs), particularly ERα and ERβ. Studies have shown that compounds with similar structures can activate these receptors at nanomolar concentrations, leading to cellular responses associated with estrogen signaling. For instance, research indicates that BPA can stimulate cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 1 nM .

The biological activity of this compound may involve several mechanisms:

- Nuclear Receptor Activation : Similar to BPA, this compound may act as an agonist for nuclear ERs, influencing gene transcription related to reproductive and metabolic functions.

- Non-genomic Signaling : Activation of membrane-bound estrogen receptors (mERs) could trigger rapid signaling cascades independent of genomic actions, potentially affecting cell proliferation and differentiation .

- Antagonistic Effects : Some studies suggest that BPA analogues can exhibit mixed agonist/antagonist activities on sex hormone receptors, which could lead to complex physiological effects .

Case Study 1: In Vitro Analysis

A study conducted on various BPA analogues, including this compound, assessed their binding affinities to estrogen receptors using reporter gene assays. The results indicated that this compound has a comparable binding affinity to ERα as BPA, suggesting similar biological effects .

Case Study 2: Metabolic Effects

Research has shown that exposure to BPA and its analogues can lead to metabolic disturbances. A study demonstrated that administering this compound in animal models resulted in altered glucose metabolism and insulin sensitivity, which are critical factors in metabolic diseases such as diabetes .

Data Table: Comparative Biological Activity

| Compound | Estrogenic Activity | Binding Affinity (nM) | Metabolic Effects |

|---|---|---|---|

| This compound | Yes | Similar to BPA | Glucose intolerance |

| Bisphenol A | Yes | 1-10 | Insulin resistance |

| Other Analogues | Variable | Ranges widely | Depends on structure |

Implications for Health

Given the structural similarities between this compound and BPA, there are concerns regarding its potential health effects. The endocrine-disrupting properties could pose risks similar to those associated with BPA exposure, including reproductive health issues and metabolic disorders. Furthermore, the ability of these compounds to interfere with hormonal signaling pathways necessitates further investigation into their long-term effects on human health.

Propriétés

IUPAC Name |

(2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQJNYPOWPXYIC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426770 | |

| Record name | Boc-4-benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-43-0 | |

| Record name | 4-Benzoyl-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104504-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-4-benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.